(2-Benzyloxy-phenyl)-hydrazine hydrochloride
Overview
Description
“(2-Benzyloxy-phenyl)-hydrazine hydrochloride” is a chemical compound with the CAS Number: 34288-06-7 . It has a molecular weight of 250.73 and its IUPAC name is 1-[2-(benzyloxy)phenyl]hydrazine hydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of “(2-Benzyloxy-phenyl)-hydrazine hydrochloride” can be represented by the linear formula C13H15ClN2O . The InChI code for this compound is 1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H .Physical And Chemical Properties Analysis
“(2-Benzyloxy-phenyl)-hydrazine hydrochloride” is an off-white solid . It has a molecular weight of 250.73 .Scientific Research Applications
Synthesis of Biological Active Derivatives (2-Benzyloxy-phenyl)-hydrazine hydrochloride is used in the synthesis of biologically active compounds. A study by Hawaiz & Samad (2012) in the Journal of Chemistry demonstrates its application in creating azo-pyrazoline derivatives with significant antibacterial activity against both gram-negative and gram-positive bacteria.
Development of Antimicrobial and Anti-inflammatory Agents The compound is employed in the creation of novel pyrazole, isoxazole, and other derivatives as antimicrobial and anti-inflammatory agents. Kendre, Landge, & Bhusare (2015) in the Arabian Journal of Chemistry detail the multi-component cyclo-condensation reactions involving (2-Benzyloxy-phenyl)-hydrazine hydrochloride leading to these derivatives with potential medical applications.
Live-cell Imaging Applications In a study by Goswami et al. (2013) in Organic Letters, a probe based on 2-(2'-hydroxyphenyl) benzothiazole incorporating (2-Benzyloxy-phenyl)-hydrazine hydrochloride is synthesized for the ratiometric detection of hydrazine in live-cell imaging, demonstrating its utility in bioimaging techniques.
Synthesis of Pyrazole Derivatives The compound is used in the synthesis of pyrazole derivatives as shown by Pinto et al. (1999) in Tetrahedron. Their research involves the reaction of 2-styrylchromones with (2-Benzyloxy-phenyl)-hydrazine hydrochloride, leading to various pyrazole derivatives with potential pharmaceutical applications.
Volumetric Analysis in Chemistry Singh, Sahota, & Singh (1958) in Fresenius' Zeitschrift für analytische Chemie utilized (2-Benzyloxy-phenyl)-hydrazine hydrochloride in volumetric analysis for the determination of various compounds, highlighting its role in analytical chemistry.
Antimicrobial Activity Its derivatives are synthesized for antimicrobial purposes. For instance, Abubshait et al. (2011) in the Journal of Saudi Chemical Society discuss the creation of phthalazinone derivatives with (2-Benzyloxy-phenyl)-hydrazine hydrochloride, which exhibit antimicrobial activity.
Synthesis of Benzoinoximes and Derivatives Dahikar (2015) in the International Journal of Research in Engineering and Applied Sciences reports the synthesis of substituted benzoinoximes using (2-Benzyloxy-phenyl)-hydrazine hydrochloride, indicating its utility in organic synthesis and potential for creating novel compounds.
Synthesis of Benzimidazole Derivatives Venkataramana et al. (2010) in the International Journal of Pharmaceutical Sciences and Research utilized the compound in synthesizing benzimidazole derivatives with potential biological activity, including antimicrobial properties.
Reactivity in Organometallic Chemistry Galindo et al. (2002) in Polyhedron investigated the reactivity of certain molybdenum complexes with (2-Benzyloxy-phenyl)-hydrazine hydrochloride, demonstrating its application in organometallic chemistry.
Antioxidant Activity Enhancement Thanuja et al. (2022) in Current Chemical Biology synthesized benzoin derivatives using (2-Benzyloxy-phenyl)-hydrazine hydrochloride and found that substituents and functional groups significantly enhance antioxidant activity.
Rare Earth Complexes with Azomethines Singh & Singh (2008) discuss the synthesis of rare earth complexes with azomethines, including (2-Benzyloxy-phenyl)-hydrazine hydrochloride, showing its role in inorganic chemistry and potential antimicrobial properties.
properties
IUPAC Name |
(2-phenylmethoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRIXZCUNKWRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512426 | |
Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyloxy-phenyl)-hydrazine hydrochloride | |
CAS RN |
34288-06-7 | |
Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(benzyloxy)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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